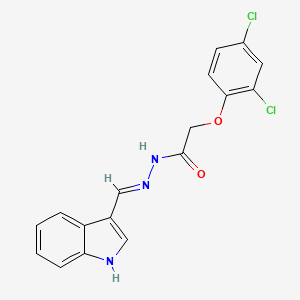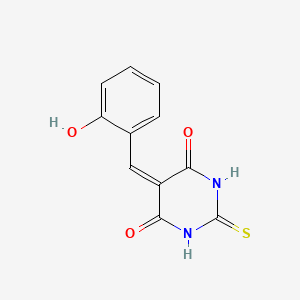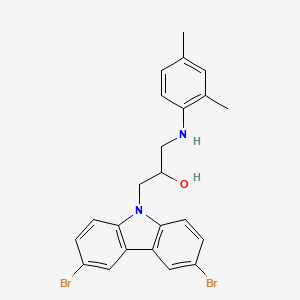
2-(2,4-dichlorophenoxy)-N'-(1H-indol-3-ylmethylene)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-DICHLOROPHENOXY)-N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]ACETOHYDRAZIDE is a synthetic organic compound that combines the structural features of 2,4-dichlorophenoxyacetic acid and indole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-DICHLOROPHENOXY)-N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]ACETOHYDRAZIDE typically involves the following steps:
Formation of 2,4-dichlorophenoxyacetic acid: This is achieved by reacting 2,4-dichlorophenol with chloroacetic acid under basic conditions.
Condensation with indole-3-carboxaldehyde: The 2,4-dichlorophenoxyacetic acid is then condensed with indole-3-carboxaldehyde in the presence of a suitable catalyst to form the desired hydrazide.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-DICHLOROPHENOXY)-N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]ACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or hydrazines.
Scientific Research Applications
2-(2,4-DICHLOROPHENOXY)-N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]ACETOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a plant growth regulator and herbicide.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(2,4-DICHLOROPHENOXY)-N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in plant growth regulation and cellular signaling.
Pathways: It can modulate pathways related to cell division, growth, and apoptosis, leading to its effects on plant growth and potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with similar structural features.
Indole-3-acetic acid (IAA): A naturally occurring plant hormone with growth-regulating properties.
2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): Another herbicide with a similar mode of action.
Uniqueness
2-(2,4-DICHLOROPHENOXY)-N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]ACETOHYDRAZIDE is unique due to its combined structural features of both 2,4-dichlorophenoxyacetic acid and indole, which may confer distinct biological activities and applications compared to its individual components.
Properties
Molecular Formula |
C17H13Cl2N3O2 |
|---|---|
Molecular Weight |
362.2 g/mol |
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[(E)-1H-indol-3-ylmethylideneamino]acetamide |
InChI |
InChI=1S/C17H13Cl2N3O2/c18-12-5-6-16(14(19)7-12)24-10-17(23)22-21-9-11-8-20-15-4-2-1-3-13(11)15/h1-9,20H,10H2,(H,22,23)/b21-9+ |
InChI Key |
SXVQXHYMRGROAH-ZVBGSRNCSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)/C=N/NC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C=NNC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-(3-chlorophenoxy)-5-nitrophenyl]-5-phenyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B15043054.png)

![(5Z)-5-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-3-(4-chlorophenyl)-6-hydroxypyrimidine-2,4(3H,5H)-dione](/img/structure/B15043069.png)
![4-tert-butyl-2-chloro-6-({(E)-[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}amino)phenol](/img/structure/B15043073.png)
![3-(1H-benzotriazol-1-yl)-N'-[(E)-(4-methylphenyl)methylidene]propanehydrazide](/img/structure/B15043082.png)

![(4Z)-2-(3-iodophenyl)-4-[4-(propan-2-yl)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B15043101.png)
![6-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N'-ethyl-N,N-diphenyl-1,3,5-triazine-2,4-diamine](/img/structure/B15043110.png)
![(4E)-4-[2-(2-ethoxyphenyl)hydrazinylidene]-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B15043122.png)
![N-[4-(benzyloxy)phenyl]-3,4-dichlorobenzamide](/img/structure/B15043125.png)
![N'-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetyl]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B15043126.png)
![N-cyclohexyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B15043135.png)
![N'-[(E)-(3-nitrophenyl)methylidene]-2-(pyridin-2-ylsulfanyl)acetohydrazide](/img/structure/B15043139.png)
